Enantiomeric Identity: (3S,4S) vs. (3R,4R) JAK Inhibitory Activity Differentiation in Tofacitinib Series
In the tofacitinib (CP-690,550) chemical series, the (3S,4S)-configured enantiomer (Tofacitinib Impurity C, CAS 1092578-47-6) derived from the (3S,4S)-4-amino-3-methyl-piperidine scaffold exhibits markedly reduced JAK3 inhibitory potency relative to the active (3R,4R)-tofacitinib enantiomer. This establishes that selecting the (3S,4S)-amine building block (CAS 723308-59-6) versus the (3R,4R)-amine building block (CAS 723308-58-5) determines whether the downstream product is the active pharmaceutical ingredient or an impurity reference standard . The defined (3S,4S) absolute stereochemistry of the building block is directly preserved in the final coupled product, making stereochemical procurement a binary decision point [1].
| Evidence Dimension | Stereochemistry-dependent biological activity in JAK inhibition |
|---|---|
| Target Compound Data | (3S,4S)-tofacitinib (derived from CAS 723308-59-6 scaffold): confirmed as the less active enantiomer (Impurity C); specific IC₅₀ data not publicly disclosed but qualitatively established as substantially reduced activity |
| Comparator Or Baseline | (3R,4R)-tofacitinib (derived from CAS 723308-58-5 scaffold): JAK3 IC₅₀ = 1 nM (active pharmaceutical ingredient, FDA-approved for rheumatoid arthritis) [2] |
| Quantified Difference | Activity difference is qualitative but functionally binary: (3R,4R) = active drug substance; (3S,4S) = impurity reference standard. Enantiomeric excess (ee) requirements for the building block typically ≥97% to ensure pharmaceutical purity standards [1]. |
| Conditions | JAK3 in vitro kinase inhibition assay; tofacitinib impurity profiling context as per ICH Q3A/Q3B guidelines for chiral drug substances. |
Why This Matters
For procurement in JAK inhibitor development, selecting the correct enantiomeric building block (3S,4S vs. 3R,4R) determines whether the synthetic product will be an active drug candidate or an impurity standard—a binary, non-negotiable decision with direct regulatory and pharmacological consequences.
- [1] CapotChem. (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, CAS 723308-59-6. Product specification page listing the (3S,4S) enantiomer alongside distinct CAS entries for the (3R,4R)-enantiomer (723308-58-5) and cis-diastereomer (1039741-10-0). View Source
- [2] Meyer, D. M., Jesson, M. I., Li, X., Elrick, M. M., Funckes-Shippy, C. L., Warner, J. D., ... & Williams, W. V. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 7, 41. Note: JAK3 IC₅₀ = 1 nM for tofacitinib (3R,4R-configuration). View Source
